molecular formula C29H23NO4 B2571995 4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid CAS No. 173911-22-3

4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid

Cat. No.: B2571995
CAS No.: 173911-22-3
M. Wt: 449.506
InChI Key: VAHNARUPBSQMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its protective properties, which help in the sequential addition of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid typically involves the reaction of 4-aminomethylbenzoic acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of 4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling of amino acids and can be selectively removed under basic conditions, allowing for the formation of peptide bonds. This selective deprotection is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid is unique due to its specific structure, which provides stability and selectivity in peptide synthesis. The presence of the Fmoc group allows for efficient protection and deprotection cycles, making it a valuable reagent in synthetic chemistry .

Biological Activity

4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid, also known as Fmoc-4-Amb-OH, is a synthetic organic compound that features a complex structure combining a fluorenylmethoxycarbonyl (Fmoc) protecting group with an aminomethyl and benzoic acid moiety. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly in drug discovery and peptide synthesis.

  • Molecular Formula : C23H19NO4
  • Molecular Weight : 373.41 g/mol
  • Melting Point : 215 °C (decomposes)
  • Solubility : Soluble in dimethylformamide

Biological Activity Overview

The biological activity of this compound has been explored primarily through its derivatives, particularly in the context of antimicrobial, anticancer, and antioxidant properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that fluorenone derivatives exhibit significant antimicrobial properties. The structural features of these compounds play a crucial role in their efficacy against various bacterial strains:

  • Mechanism of Action : The presence of electron-withdrawing groups enhances the antimicrobial activity by facilitating better interaction with bacterial cell membranes.
  • Tested Strains : Compounds similar to Fmoc-4-Amb-OH have shown activity against:
    • Staphylococcus aureus (including MRSA)
    • Escherichia coli
    • Pseudomonas aeruginosa

A study demonstrated that certain derivatives exhibited low inhibitory concentrations against pathogenic bacteria, suggesting potential for development into new antibiotics .

Anticancer Activity

Fluorenone derivatives have also been investigated for their anticancer properties:

  • Topoisomerase Inhibition : Some compounds derived from fluorenones act as inhibitors of type I topoisomerase, which is crucial for DNA replication and repair. This mechanism can lead to reduced tumor growth .
  • Cytotoxicity Studies : In vitro studies have shown that specific derivatives can induce apoptosis in cancer cells, with varying degrees of effectiveness based on structural modifications .

Antioxidant Activity

The antioxidant potential of fluorenone derivatives is another area of interest:

  • Free Radical Scavenging : Compounds have demonstrated the ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. This property is essential for developing therapeutic agents aimed at reducing oxidative damage .

Case Studies and Research Findings

The following table summarizes key research findings related to the biological activity of fluorenone derivatives:

StudyCompound TestedBiological ActivityKey Findings
TiloroneAntimicrobialInhibited Staphylococcus aureus growth; structural modifications improved efficacy.
N-Fmoc DerivativeAnticancerInduced apoptosis in cancer cell lines; effective as a topoisomerase inhibitor.
Fluorenone DerivativesAntioxidantExhibited significant free radical scavenging activity; potential for therapeutic applications.

Properties

IUPAC Name

4-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO4/c31-28(32)22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-30-29(33)34-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHNARUPBSQMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(4-Carboxyphenyl)benzylamine hydrochloride (10 g, 0.038 mol) was taken in a mixture of 10% Na2CO3 (100 mL) and dioxane (25 mL). To this a solution of Fmoc-OSu (15.4 g, 0.045 mol) in dioxane (50 mL) was added at 10° C. and the reaction was stirred at RT for 4 h. Solvent was removed under reduced pressure and the residue was acidified with an aqueous solution of HCl (1.5 N), extracted with EtOAc and the crude was recrystallised from EtOAc to give N-Fmoc-4-(4-carboxyphenyl)benzylamine (8.5 g, 45%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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